4-(Aminoethyl)-1-N-Boc-piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

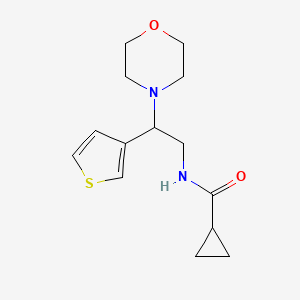

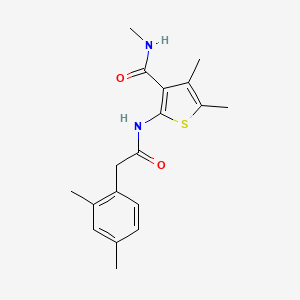

“4-(Aminoethyl)-1-N-Boc-piperidine hydrochloride” likely refers to a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The “Boc” in the name suggests that a tert-butoxycarbonyl protecting group is present, commonly used in peptide synthesis to protect amines.

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the Boc-protected amine, which could be deprotected under acidic conditions. The remaining amine could then participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have basic properties due to the presence of the nitrogen atom .科学的研究の応用

Molecular Structure and Spectroscopic Analysis

A study by Janani et al. (2020) focused on the characterization of 1-Benzyl-4-(N-Boc-amino)piperidine, a related compound, using spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR. The research provided insights into the molecule's structural features, including vibrational assignments and electron excitation analysis. The study also explored the molecule's anticancer activity through molecular docking against various protein targets, highlighting its potential in drug development (Janani et al., 2020).

Synthesis and Characterization of Derivatives

Marin et al. (2004) developed a method for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This synthesis route highlights the versatility of piperidine derivatives in generating compounds with potential therapeutic uses (Marin et al., 2004).

Novel Dendritic Structures

Sacalis et al. (2019) reported the synthesis of novel dendritic G-2 melamines comprising piperidine motifs. These compounds were analyzed for their ability to form large homogeneously packed spherical nano-aggregates, demonstrating the utility of piperidine derivatives in creating complex molecular architectures with potential applications in material science and nanotechnology (Sacalis et al., 2019).

Drug Development Applications

A study by Ojima et al. (1998) explored the regioselective cyclohydrocarbonylation of amido-ω,ω′-dienes catalyzed by a Rh-BIPHEPHOS complex, yielding functionalized piperidines. These compounds serve as versatile intermediates for synthesizing various alkaloids, demonstrating the critical role of piperidine derivatives in medicinal chemistry (Ojima et al., 1998).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14;/h10H,4-9,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYIDGCFSSFZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2886729.png)

![2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride](/img/structure/B2886730.png)

![4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2886731.png)

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)